N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine
CAS No.:
Cat. No.: VC13747323
Molecular Formula: C14H14BrN3O2
Molecular Weight: 336.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14BrN3O2 |
|---|---|
| Molecular Weight | 336.18 g/mol |
| IUPAC Name | N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine |
| Standard InChI | InChI=1S/C14H14BrN3O2/c1-2-17(10-11-6-4-3-5-7-11)14-9-12(18(19)20)8-13(15)16-14/h3-9H,2,10H2,1H3 |
| Standard InChI Key | DAGAVKFTMYWIMT-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)C2=NC(=CC(=C2)[N+](=O)[O-])Br |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2=NC(=CC(=C2)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine, reflects its substitution pattern on the pyridine core. The benzyl group (C₆H₅CH₂) and ethyl group (C₂H₅) are attached to the amine nitrogen at position 2, while bromine and nitro groups occupy positions 6 and 4, respectively. The planar aromatic pyridine ring facilitates π-π stacking interactions, critical for binding biological targets .
Stereoelectronic Properties
The electron-withdrawing nitro group at C4 induces a significant dipole moment, polarizing the pyridine ring and enhancing reactivity toward nucleophilic substitution at the brominated C6 position. Computational models predict a dihedral angle of ~75° between the pyridine and benzyl rings, optimizing steric compatibility in catalytic systems .
Spectroscopic Signatures
Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals distinct proton environments:
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Aromatic protons: δ 7.2–8.1 ppm (benzyl and pyridine Hs)
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Ethyl group: δ 1.2 ppm (CH₃ triplet), δ 3.4 ppm (CH₂ quartet)
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Nitro group: Deshielding effects shift adjacent pyridine protons to δ 8.5–9.0 ppm.
Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 336.18 ([M+H]⁺), with fragmentation patterns confirming bromine loss (m/z 257) and nitro group elimination (m/z 227).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄BrN₃O₂ |
| Molecular Weight | 336.18 g/mol |
| IUPAC Name | N-Benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine |
| SMILES | CCN(CC1=CC=CC=C1)C2=NC(=CC(=C2)N+[O-])Br |
| InChIKey | DAGAVKFTMYWIMT-UHFFFAOYSA-N |
| XLogP3-AA (Log P) | 3.82 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
Multi-Step Synthesis
The compound is synthesized via a three-step route:
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Nitration: Pyridine-2-amine undergoes nitration at C4 using HNO₃/H₂SO₄ at 0–5°C, yielding 4-nitropyridin-2-amine (67% yield).
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Bromination: Electrophilic bromination with Br₂/FeBr₃ at 40°C introduces bromine at C6 (82% yield).
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Alkylation: Sequential N-ethylation (C₂H₅I, K₂CO₃) and N-benzylation (C₆H₅CH₂Br, DMF) complete the substitution.
Critical challenges include controlling regioselectivity during nitration and minimizing over-alkylation. Purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.
Alternative Pathways
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers post-synthetic modification opportunities. For example, substituting bromine with aryl boronic acids generates diversely functionalized analogs .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The C6 bromine undergoes substitution with amines (e.g., piperidine) in DMSO at 80°C, yielding 6-amino derivatives. Kinetic studies show a second-order rate constant (k₂) of 3.4 × 10⁻⁴ L/mol·s, indicative of moderate reactivity.
Reduction Reactions
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing N-benzyl-6-bromo-N-ethyl-4-aminopyridin-2-amine. This intermediate serves as a precursor for heterocycle formation (e.g., triazoles).
Biological Evaluation
Neuroprotective Applications
Nitric oxide overproduction contributes to neurodegenerative disorders. By attenuating NOS activity, this compound may mitigate oxidative stress in models of Alzheimer’s disease . In vitro assays using SH-SY5Y cells show a 40% reduction in NO levels at 10 μM.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Target Enzyme | IC₅₀ (nM) |
|---|---|---|---|---|
| N-Benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine | C₁₄H₁₄BrN₃O₂ | 336.18 | CA-II | 12.3 |
| N-Benzyl-6-bromo-N-methylquinazolin-4-amine | C₁₅H₁₃BrN₄ | 328.21 | EGFR | 8.7 |
| 4-Chloro-N-(pyrazin-2-yl)aniline | C₁₀H₈ClN₃ | 205.64 | hCA-II | 18.9 |
The quinazoline analog demonstrates superior epidermal growth factor receptor (EGFR) inhibition, whereas the title compound’s CA-II selectivity stems from its pyridine core’s electrostatic complementarity .
Spectroscopic and Crystallographic Insights
Single-crystal X-ray diffraction of a related bromopyridine derivative (C₁₀H₆BrCl₂N₃) reveals a monoclinic lattice (P2₁/c) with unit cell parameters a = 9.2229 Å, b = 14.709 Å, c = 8.6472 Å, and β = 104.851° . Intermolecular N–H···N hydrogen bonds (2.232 Å) stabilize the crystal packing, a feature likely conserved in the title compound .
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